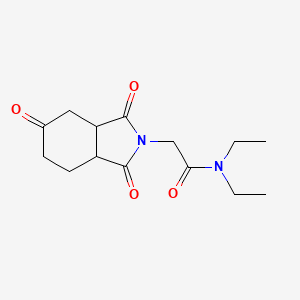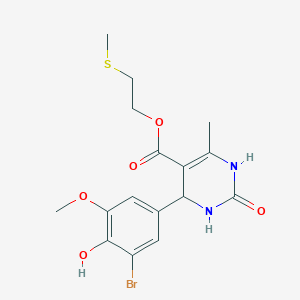![molecular formula C22H34N2O B5104056 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5104056.png)
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibiting BTK has shown promise in the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibits BTK by binding to the active site of the enzyme, preventing it from phosphorylating downstream targets. This leads to a reduction in B cell activation and proliferation, as well as a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its effects on B cells, 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone has also been shown to inhibit the activation of other immune cells, such as macrophages and dendritic cells. This suggests that it may have broader immunomodulatory effects beyond its inhibition of BTK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain assays, as high concentrations may be required to achieve complete inhibition. Additionally, 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone's pharmacokinetic properties, such as its half-life and bioavailability, may vary depending on the species being studied, which could affect its efficacy in animal models.
Direcciones Futuras
There are several potential directions for future research on 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors. Another potential direction is the development of more potent and selective BTK inhibitors based on the structure of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone in humans.
Métodos De Síntesis
The synthesis of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves multiple steps, starting with the reaction of 4-tert-butylcyclohexylamine with 4-nitrophenylacetic acid to form the intermediate 4-(4-tert-butylcyclohexyl)-1-nitrophenylacetic acid. This intermediate is then reduced with hydrogen gas and palladium on carbon to form the corresponding amine. The amine is then coupled with 4-(4-bromophenyl)-1-piperazineethanol using a palladium-catalyzed cross-coupling reaction to form 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
Aplicaciones Científicas De Investigación
1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been the subject of several scientific studies, mainly focused on its potential therapeutic applications. One study showed that 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibited BTK and reduced the activation of B cells in vitro, suggesting that it could be a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Another study showed that 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibited the growth of B cell lymphoma cells in vitro and in vivo, indicating its potential as a cancer therapy.
Propiedades
IUPAC Name |
1-[4-[4-(4-tert-butylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-17(25)18-5-9-20(10-6-18)23-13-15-24(16-14-23)21-11-7-19(8-12-21)22(2,3)4/h5-6,9-10,19,21H,7-8,11-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNIKLILHLHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(CC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5103974.png)
![6-(4-benzyl-1-piperidinyl)-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5103975.png)
![3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5103981.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5103988.png)
![N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)
![2-(4-ethylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5104002.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methylphenyl)acetamide](/img/structure/B5104003.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[(3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B5104021.png)
![5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5104029.png)



